molecular formula C14H17NO2 B7871434 4-Methyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile

4-Methyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile

Cat. No.: B7871434
M. Wt: 231.29 g/mol
InChI Key: XZIHDKVHGIVHBT-UHFFFAOYSA-N
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Description

4-Methyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile is an organic compound that features a benzonitrile core substituted with a tetrahydro-2H-pyran-4-yl methoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile typically involves the following steps:

    Formation of the tetrahydro-2H-pyran-4-yl methoxy group: This can be achieved by reacting tetrahydro-2H-pyran-4-ol with an appropriate alkylating agent under basic conditions.

    Attachment to the benzonitrile core: The tetrahydro-2H-pyran-4-yl methoxy group is then attached to the benzonitrile core through a nucleophilic substitution reaction, often using a suitable leaving group on the benzonitrile derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the nature of the substituent being introduced or removed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

4-Methyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be employed in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

4-methyl-2-(oxan-4-ylmethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-11-2-3-13(9-15)14(8-11)17-10-12-4-6-16-7-5-12/h2-3,8,12H,4-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIHDKVHGIVHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)OCC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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